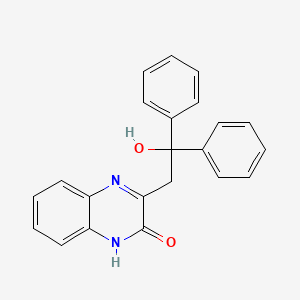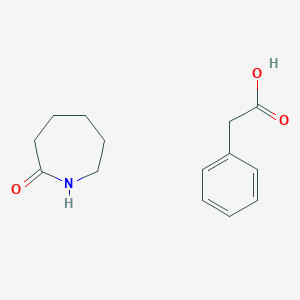![molecular formula C20H44O3Si2 B12594868 (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol CAS No. 612825-54-4](/img/structure/B12594868.png)
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its two tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a chiral precursor that already contains the desired stereochemistry. The hydroxyl groups are then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol can undergo various chemical reactions, including:
Oxidation: The double bond in the octene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free diol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of TBDMS groups.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Resulting from dihydroxylation of the double bond.
Free Diol: Obtained after deprotection of the TBDMS groups.
科学的研究の応用
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. The TBDMS groups protect the hydroxyl functionalities, allowing selective reactions at other sites of the molecule.
類似化合物との比較
Similar Compounds
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-3-ol: Similar structure but with a different position of the hydroxyl group.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octane-4-ol: Lacks the double bond in the octene moiety.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The unique combination of stereochemistry and functional groups in (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol makes it particularly valuable in synthetic organic chemistry. The presence of TBDMS protecting groups allows for selective reactions, making it a versatile intermediate in the synthesis of complex molecules.
特性
CAS番号 |
612825-54-4 |
|---|---|
分子式 |
C20H44O3Si2 |
分子量 |
388.7 g/mol |
IUPAC名 |
(4R,5R,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-en-4-ol |
InChI |
InChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1 |
InChIキー |
SVGRKNWVERXDFQ-FGTMMUONSA-N |
異性体SMILES |
CCC[C@H]([C@H]([C@H](C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



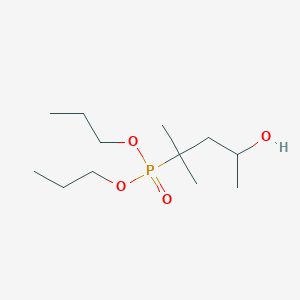
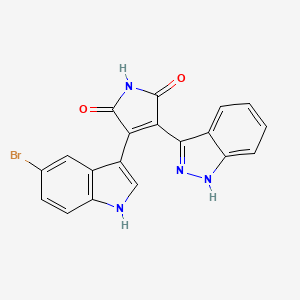

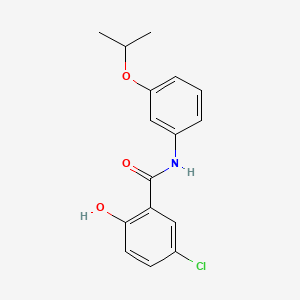
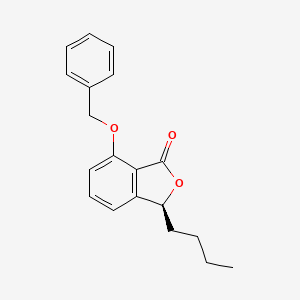
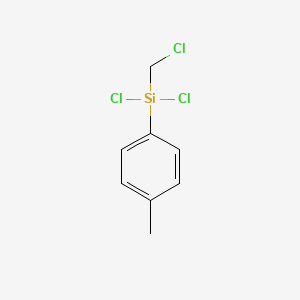
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
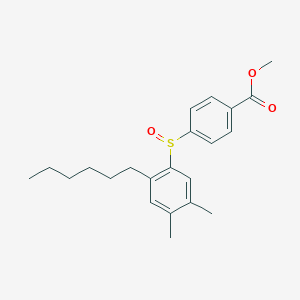
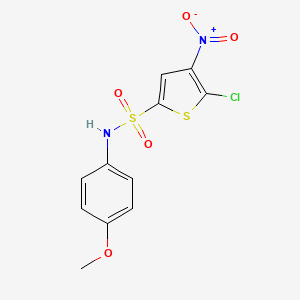

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
